N-Hydroxysuccinimidyl acetoacetate
Overview
Description
N-Hydroxysuccinimidyl acetoacetate is a chemical compound used in scientific research. It serves as a versatile tool for bioconjugation, enabling the attachment of molecules to biomolecules . It is a hydroxylated, synthesized molecule and has been shown to have antibacterial activity .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it is known that this compound is used in scientific research and serves as a versatile tool for bioconjugation .Molecular Structure Analysis
The molecular formula of this compound is C8H9NO5 . The molecular weight is 199.16 g/mol . The InChIKey is VOIVNIGJPPFYCC-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is used in various bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .Physical and Chemical Properties Analysis
The computed properties of this compound include a molecular weight of 199.16 g/mol, XLogP3-AA of -0.9, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 4, Exact Mass of 199.04807239 g/mol, Monoisotopic Mass of 199.04807239 g/mol, Topological Polar Surface Area of 80.8 Ų, Heavy Atom Count of 14, Formal Charge of 0, and Complexity of 293 .Scientific Research Applications
Radiolabeling and Nuclear Imaging
N-Hydroxysuccinimidyl Acetoacetate (NHS-MAG3) has been utilized for radiolabeling biomolecules with technetium-99m (99mTc), significantly aiding in nuclear imaging and tumor radiation therapy studies. This application involves covalently conjugating a MAG3 chelator to primary amine-functionalized biomolecules, facilitating detailed imaging and therapeutic procedures (Wang, Liu, & Hnatowich, 2007).
Molecular Nuclear Medicine
NHS-MAG3 has shown high efficiency in labeling proteins, small peptides, and DNA oligonucleotides with 99 Tc m for molecular nuclear medicine applications. Its use demonstrates high labeling efficiencies, high specific activities, and significant stability both in vitro and in vivo, offering potential for various diagnostic and therapeutic radiopharmaceuticals (Z. Chun, 2001).
The N-hydroxysuccinimidyl ester of S-acetylthioacetic acid, a derivative of NHS Acetoacetate, has been synthesized for introducing sulfhydryl groups into proteins. This innovation is significant for creating enzyme immunoassay conjugates, enabling more effective and efficient diagnostic testing (Duncan, Weston, & Wrigglesworth, 1983).
Fluorescent Derivatizing Reagent for Amines
NHS Acetoacetate derivatives, like N-hydroxysuccinimidyl fluorescein-O-acetate (SIFA), are used as fluorescent derivatizing reagents for aliphatic amines in liquid chromatography. This application enhances the detection sensitivity in the visible region, allowing more precise and accurate analysis in various scientific studies (Wang, Li, Liu, & Zhang, 2000).
Antibacterial Agent Synthesis
NHS Acetoacetate has been used in the synthesis of enamine derivatives of dehydroacetic acid, improving antibacterial activity. This chemical pathway demonstrates NHS Acetoacetate's potential in developing novel antibacterial agents with enhanced efficacy (Baldwin et al., 2017).
Mechanism of Action
Result of Action
The result of NHS-Acetate’s action is the formation of a stable amide bond with proteins, allowing for the labeling of proteins for visualization or purification purposes. This enables researchers to study proteins more effectively and can be used in various fields, including proteomics research .
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Acetoacetate, a ketone body, has been found to have a novel function in promoting muscle cell proliferation. This functional role of acetoacetate in regulating muscle cell function is further evidenced by its capability to accelerate muscle regeneration in normal mice, and it ameliorates muscular dystrophy in mdx mice . This suggests potential future directions for the use of N-Hydroxysuccinimidyl acetoacetate in medical and scientific research.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c1-5(10)4-8(13)14-9-6(11)2-3-7(9)12/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIVNIGJPPFYCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408543 | |
Record name | N-Hydroxysuccinimidyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139549-71-6 | |
Record name | N-Hydroxysuccinimidyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60408543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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